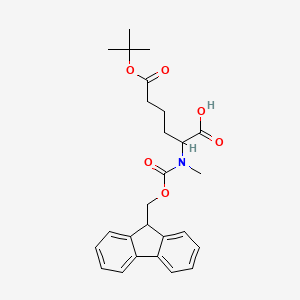
Fmoc-N-Me-Aad(OtBu)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-Me-Aad(OtBu)-OH is a chemical compound used primarily in peptide synthesis. It is a derivative of amino acids and is often employed as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated amino acid (N-Me-Aad), and a tert-butyl ester (OtBu) protecting group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Aad(OtBu)-OH typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The methylation of the amino acid is then carried out, followed by the introduction of the tert-butyl ester protecting group. The reaction conditions often involve the use of organic solvents, such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale reactors. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Fmoc-N-Me-Aad(OtBu)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and OtBu protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for OtBu removal.
Coupling: DIC and HOBt in organic solvents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include peptides and proteins with specific sequences and functionalities, depending on the intended application.
科学的研究の応用
Chemistry
In chemistry, Fmoc-N-Me-Aad(OtBu)-OH is used as a building block in the synthesis of complex peptides and proteins
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the effects of methylation on protein function. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, this compound is used in the synthesis of peptide-based drugs, which can be used to treat various diseases, including cancer, diabetes, and infectious diseases. The compound’s ability to introduce specific modifications into peptides makes it valuable for drug design and development.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.
作用機序
The mechanism of action of Fmoc-N-Me-Aad(OtBu)-OH involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The methylation of the amino acid can influence the conformation and stability of the resulting peptides, while the OtBu group protects the carboxyl group until it is removed under acidic conditions. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.
類似化合物との比較
Similar Compounds
Fmoc-Aad-OH: Lacks the methylation and tert-butyl ester groups.
Fmoc-N-Me-Aad-OH: Lacks the tert-butyl ester group.
Fmoc-Aad(OtBu)-OH: Lacks the methylation.
Uniqueness
Fmoc-N-Me-Aad(OtBu)-OH is unique due to the presence of both the methylation and tert-butyl ester groups. These modifications can influence the reactivity, stability, and functionality of the resulting peptides, making it a valuable tool in peptide synthesis and research.
特性
分子式 |
C26H31NO6 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-14-22(24(29)30)27(4)25(31)32-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,29,30) |
InChIキー |
FWZWXSLGPZPTEN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















